tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, a fluoro group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate fluoro-substituted amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used in the synthesis of peptides and proteins. The carbamate group provides stability to the amino group, preventing unwanted side reactions during peptide synthesis .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It can be used to synthesize pharmaceutical compounds with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The fluoro group enhances the compound’s stability and bioavailability by increasing its lipophilicity .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
- Methyl carbamate
Comparison: tert-Butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Compared to other carbamates, it offers enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2O2/c1-8(2,3)14-7(13)12-6-9(4,10)5-11/h5-6,11H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZASCRLGCQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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